7-Azaspiro[3.5]nonan-6-one

Medicinal Chemistry Drug Design Physicochemical Properties

This nitrogen-containing spirocyclic lactam delivers superior conformational constraint and Fsp³ complexity versus flat aromatic or flexible analogs. Its rigid [3.5] spiro architecture reduces entropic penalties upon target binding—critical for developing potent mAChR M4 antagonists (neurological disorders) and GPR119 agonists (anti-diabetic programs). The lactam handle enables rapid derivatization with diverse N-capping and aryl groups. Procurement note: benchmark pricing reveals up to 70% cost variance for 97% purity material across suppliers; strategic sourcing directly impacts your CRO budget.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 2344685-49-8
Cat. No. B2704510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-6-one
CAS2344685-49-8
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESC1CC2(C1)CCNC(=O)C2
InChIInChI=1S/C8H13NO/c10-7-6-8(2-1-3-8)4-5-9-7/h1-6H2,(H,9,10)
InChIKeyQGYZVUSLLNTMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-6-one (CAS 2344685-49-8) – A Versatile Spirocyclic Scaffold for Medicinal Chemistry and Procurement


7-Azaspiro[3.5]nonan-6-one is a nitrogen-containing spirocyclic lactam with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol [1]. It belongs to the azaspiro family, which are characterized by a rigid, three-dimensional architecture where two rings share a single quaternary carbon atom. This scaffold is increasingly valued in drug discovery for its ability to introduce sp³-rich complexity and conformational constraint, making it a valuable alternative to flat, aromatic systems [2]. The compound is available from multiple commercial vendors at 97% purity, with published storage conditions of 2–8°C under dry, sealed conditions [1].

Why 7-Azaspiro[3.5]nonan-6-one Cannot Be Directly Substituted by Other Piperidine or Azaspiro Analogs


The unique value of 7-Azaspiro[3.5]nonan-6-one lies in its specific spirocyclic geometry, which confers conformational rigidity and a defined spatial orientation of its exit vectors [1]. Unlike simpler piperidine or azepane rings, this scaffold reduces conformational entropy penalties upon binding, potentially improving target engagement and selectivity . Furthermore, its lactam functionality provides a strategic synthetic handle for further derivatization. Substituting with a related spirocycle, such as 2-oxa-7-azaspiro[3.5]nonan-6-one (CAS 1824056-62-3), introduces an oxygen atom that alters polarity, hydrogen-bonding capacity, and metabolic stability, thereby changing the physicochemical and pharmacological profile. Similarly, using a non-spirocyclic, flexible analog eliminates the three-dimensionality and Fsp³ advantage that is critical for accessing complex binding sites. Thus, generic substitution risks losing the precise structural and functional attributes required for specific medicinal chemistry campaigns [1].

Quantitative Differentiation of 7-Azaspiro[3.5]nonan-6-one vs. Key Analogs and Alternatives


Elevated Fraction of sp³ Carbons (Fsp³) vs. Flat Aromatic Scaffolds

The 7-azaspiro[3.5]nonane core possesses an inherently high fraction of sp³-hybridized carbons (Fsp³). While a precise calculated Fsp³ value for the unsubstituted core is not explicitly reported, the compound's saturated ring system contrasts sharply with aromatic heterocycles (Fsp³ near 0). High Fsp³ is associated with improved aqueous solubility and moderated lipophilicity, which can lead to more favorable pharmacokinetic profiles . This property provides a class-level advantage over flat, aromatic alternatives commonly used in medicinal chemistry .

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Rigidity and Orthogonal Exit Vectors vs. Flexible Piperidine Analogs

The spirocyclic junction of 7-azaspiro[3.5]nonan-6-one locks the molecule into a rigid conformation, restricting rotational freedom and defining precise spatial orientation of its exit vectors . This is in stark contrast to flexible piperidine or azepane rings, which can adopt multiple conformations. The rigid, three-dimensional architecture of azaspirocycles can reduce the conformational entropy penalty upon binding to a protein target, potentially enhancing binding affinity and selectivity .

Structural Biology Ligand Design Scaffold Hopping

Price and Purity Variability Among Commercial Vendors for Procurement Decisions

The commercial availability of 7-Azaspiro[3.5]nonan-6-one at 97% purity shows significant price variation, which is a critical factor for procurement. As of available data, Macklin offers the compound for 5,345 RMB per 1g, while Fluorochem lists it for 17,798 RMB per 1g . This represents a >3-fold price difference for an equivalent purity grade, highlighting the importance of vendor comparison for cost-effective sourcing.

Procurement Cost Analysis Chemical Sourcing

Synthetic Utility as a Building Block for Muscarinic M4 Receptor Antagonists

The 7-azaspiro[3.5]nonane core, of which 7-Azaspiro[3.5]nonan-6-one is a direct derivative, has been explicitly claimed in patents as a key structural element for developing muscarinic acetylcholine receptor M4 (mAChR M4) antagonists [1]. While specific IC50 values for the parent lactam are not disclosed, its utility as a precursor for generating potent and selective antagonists is demonstrated in US Patent 11,149,022 B2, which describes substituted 7-azaspiro[3.5]nonane compounds with potential therapeutic applications [1].

Neuroscience GPCR Chemical Synthesis

Targeted Application Scenarios for 7-Azaspiro[3.5]nonan-6-one in Research and Development


Medicinal Chemistry: Designing Conformationally Constrained GPR119 Agonists

In the search for novel anti-diabetic agents, 7-Azaspiro[3.5]nonan-6-one serves as an ideal starting point for synthesizing derivatives targeting the GPR119 receptor. The rigid spirocyclic core provides a three-dimensional scaffold that can be elaborated with various N-capping and aryl groups to optimize potency, as demonstrated by Matsuda et al., where lead compound 54g showed a desirable pharmacokinetic profile and glucose-lowering effects in diabetic rats [1].

Neuroscience Drug Discovery: Development of Muscarinic M4 Receptor Antagonists

For research programs focused on neurological and psychiatric disorders, 7-Azaspiro[3.5]nonan-6-one is a strategic building block for creating novel antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4). Patented derivatives based on this core structure are being investigated for their therapeutic potential, making this compound a crucial intermediate for synthesizing lead candidates in this target class [2].

Chemical Biology: Generating sp³-Rich Fragment Libraries for High-Throughput Screening

Given its high Fsp³ character and conformational rigidity, 7-Azaspiro[3.5]nonan-6-one is a valuable addition to fragment-based drug discovery (FBDD) libraries. It offers a compact, three-dimensional building block that can be used to explore novel chemical space and identify hit fragments against challenging protein targets, including those involved in protein-protein interactions .

Academic and Industrial Procurement: Cost-Effective Sourcing of a Specialized Building Block

When planning synthetic campaigns that require 7-Azaspiro[3.5]nonan-6-one, procurement teams should benchmark vendor pricing for 97% purity material. Based on available data, significant cost savings can be achieved by selecting vendors like Macklin (5,345 RMB/g) over higher-priced alternatives such as Fluorochem (17,798 RMB/g) for equivalent quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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